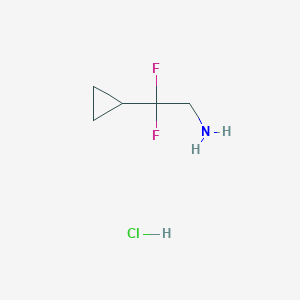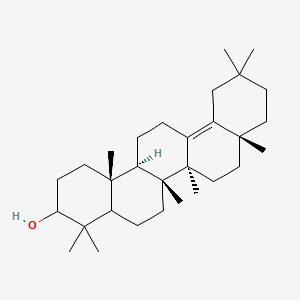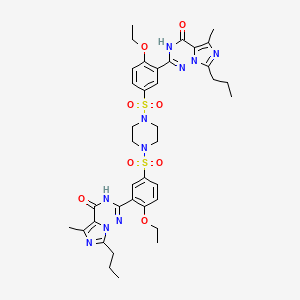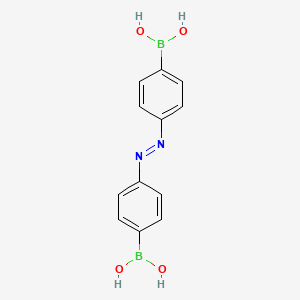
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is a liquid at room temperature and is known for its unique chemical structure, which includes a hydroxyl group and multiple double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one can be achieved through various synthetic routes. One common method involves the oxidation of diethyl hexanedioate, followed by a series of reactions including esterification, rearrangement, and further oxidation . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-3,6,10-trimethyl-5,9-undecadien-2-one, while reduction of the double bonds can produce 4-hydroxy-3,6,10-trimethylundecane .
Scientific Research Applications
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- cis-Geranylacetone (5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)-)
- Nerylacetone (cis-6,10-dimethyl-5,9-undecadien-2-one)
Uniqueness
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
412017-24-4 |
|---|---|
Molecular Formula |
C₁₄H₂₄O₂ |
Molecular Weight |
224.34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)






